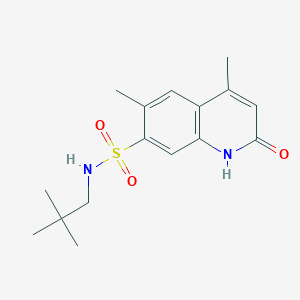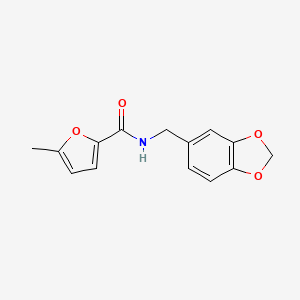
N-(2-bromo-4-methylphenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-naphthamide, also known as BML-284, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in regulating inflammation, immune response, and cell survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-2-naphthamide inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of kappa B (IκB) protein, which leads to its degradation and subsequent release of NF-κB. N-(2-bromo-4-methylphenyl)-2-naphthamide binds to the ATP-binding pocket of the IKK complex, preventing its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromo-4-methylphenyl)-2-naphthamide inhibits the activation of NF-κB and downstream signaling pathways. Physiologically, N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to reduce tumor growth, inflammation, and improve insulin sensitivity. Additionally, N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to reduce the severity of autoimmune disorders in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-methylphenyl)-2-naphthamide in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of NF-κB signaling without affecting other pathways. Additionally, N-(2-bromo-4-methylphenyl)-2-naphthamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using N-(2-bromo-4-methylphenyl)-2-naphthamide is its relatively low potency compared to other NF-κB inhibitors. This may require higher concentrations of N-(2-bromo-4-methylphenyl)-2-naphthamide to achieve the desired effect, which could lead to off-target effects.
Orientations Futures
For N-(2-bromo-4-methylphenyl)-2-naphthamide research include investigating its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-bromo-4-methylphenyl)-2-naphthamide in various disease models. Furthermore, the development of more potent and selective inhibitors of the NF-κB pathway could lead to improved therapeutic outcomes. Finally, investigating the potential role of N-(2-bromo-4-methylphenyl)-2-naphthamide in regulating other signaling pathways may provide new insights into its therapeutic potential.
Méthodes De Synthèse
N-(2-bromo-4-methylphenyl)-2-naphthamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-bromo-4-methyl aniline to form N-(2-bromo-4-methylphenyl)-2-naphthamide. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit NF-κB activation in cancer cells, leading to reduced tumor growth and increased apoptosis. N-(2-bromo-4-methylphenyl)-2-naphthamide has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, N-(2-bromo-4-methylphenyl)-2-naphthamide has been investigated for its potential use in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-6-9-17(16(19)10-12)20-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXLXLKRWIBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)


![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)
